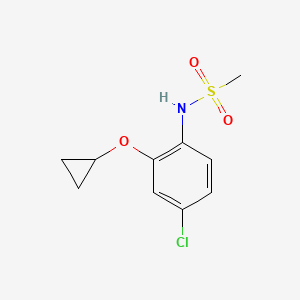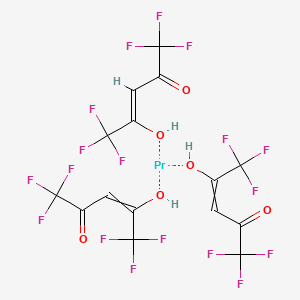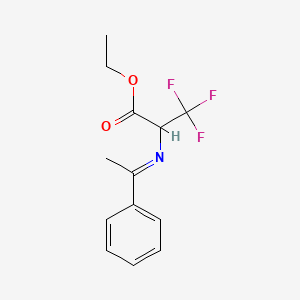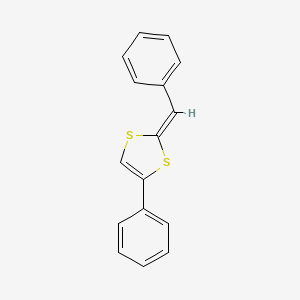
N-(4-Chloro-2-cyclopropoxyphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chloro-2-cyclopropoxyphenyl)methanesulfonamide is a sulfonamide compound characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its unique structural features, including a cyclopropoxy group and a chloro-substituted phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method includes the reaction of 4-chloro-2-cyclopropoxyphenylamine with methanesulfonyl chloride in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
4-Chloro-2-cyclopropoxyphenylamine+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-(4-Chloro-2-cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although it is relatively stable under mild conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the sulfonamide group under harsh conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
科学的研究の応用
N-(4-Chloro-2-cyclopropoxyphenyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.
Biological Studies: The compound is employed in studies investigating the biological activity of sulfonamides and their derivatives.
Industrial Applications: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(4-Chloro-2-cyclopropoxyphenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function . This mechanism is particularly relevant in its antimicrobial and anti-inflammatory effects .
類似化合物との比較
Similar Compounds
N-(4-Chlorophenyl)methanesulfonamide: Similar structure but lacks the cyclopropoxy group.
Methanesulfonamide: A simpler compound with only the sulfonamide group attached to a methane moiety.
Uniqueness
N-(4-Chloro-2-cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of both the cyclopropoxy group and the chloro-substituted phenyl ring. These structural features contribute to its distinct chemical properties and biological activities .
特性
分子式 |
C10H12ClNO3S |
|---|---|
分子量 |
261.73 g/mol |
IUPAC名 |
N-(4-chloro-2-cyclopropyloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H12ClNO3S/c1-16(13,14)12-9-5-2-7(11)6-10(9)15-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 |
InChIキー |
WFYSVAHSBXEPDL-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)Cl)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate](/img/structure/B14803043.png)
![N-[9-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B14803044.png)

![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803047.png)
![4-[2-[[[7-(2-Quinolinylmethoxy)-2-naphthalenyl]sulfonyl]amino]ethyl]benzoic acid](/img/structure/B14803060.png)
![tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate](/img/structure/B14803061.png)


![[(10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14803087.png)

![(2E)-1,3-thiazolidine-2,4-dione 2-{[(1E)-1-(1-adamantyl)ethylidene]hydrazone}](/img/structure/B14803116.png)
![2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B14803132.png)


